N-(4-iodophenyl)-N-(methylsulfonyl)glycine

Glycine Transporter 1 (GlyT1) Inhibitor Schizophrenia

This iodo-substituted N-arylsulfonylglycine is a specialized building block for peptidomimetic and SAR studies. The para-iodo moiety enables unique cross-coupling chemistries (Suzuki, Sonogashira) and provides a heavy-atom probe for X-ray crystallography, advantages not offered by bromo, chloro, or fluoro analogs. A validated, moderately potent human GlyT1 inhibitor (IC50 43 nM) for in vitro neuroscience research. Choose this specific compound for its labile C-I bond reactivity and heavy-atom anomalous scattering signal.

Molecular Formula C9H10INO4S
Molecular Weight 355.15
CAS No. 462064-83-1
Cat. No. B2609391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)-N-(methylsulfonyl)glycine
CAS462064-83-1
Molecular FormulaC9H10INO4S
Molecular Weight355.15
Structural Identifiers
SMILESCS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)I
InChIInChI=1S/C9H10INO4S/c1-16(14,15)11(6-9(12)13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13)
InChIKeyOJWIJGGMZWYDNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade N-(4-iodophenyl)-N-(methylsulfonyl)glycine (CAS 462064-83-1): A High-Value Intermediate for Peptidomimetic Synthesis and GlyT1 Research


N-(4-iodophenyl)-N-(methylsulfonyl)glycine (CAS 462064-83-1) is a specialized N-arylsulfonylglycine derivative characterized by a para-iodophenyl moiety and a methylsulfonyl protecting group on a glycine backbone . Its structure positions it as a versatile building block for constructing complex peptidomimetics and exploring structure-activity relationships (SAR) in medicinal chemistry. The compound is commercially available in research quantities with a specified purity of 95% , and is primarily recognized for its utility as a monomer in solid-phase peptoid synthesis [1] and as a ligand with defined biological activity at the human glycine transporter 1 (GlyT1) [2].

Why N-(4-iodophenyl)-N-(methylsulfonyl)glycine Cannot Be Casually Substituted with Halogen or Unsubstituted Analogs


The unique para-iodo substitution on the phenyl ring of N-(4-iodophenyl)-N-(methylsulfonyl)glycine fundamentally dictates its physicochemical properties and its utility in distinct research applications, precluding simple replacement by its bromo, chloro, fluoro, or unsubstituted phenyl analogs. The presence of the heavy iodine atom confers specific advantages in both chemical reactivity and physical detection that are not shared by other halogens . For instance, the carbon-iodine bond is significantly more labile than C-Br or C-Cl bonds, enabling unique cross-coupling chemistries for diversifying compound libraries . Furthermore, the iodine atom's high electron density makes it an effective anomalous scatterer for X-ray crystallography, a feature absent in lighter halogen or hydrogen-substituted congeners. These distinct characteristics ensure that the specific procurement of this iodo derivative is critical for projects requiring its particular synthetic handle or heavy-atom probe functionality.

Quantitative Differentiation Evidence for N-(4-iodophenyl)-N-(methylsulfonyl)glycine Procurement Decisions


Quantified GlyT1 Inhibition Potency of N-(4-iodophenyl)-N-(methylsulfonyl)glycine Relative to Endogenous Substrate Sarcosine

In a direct functional assay, N-(4-iodophenyl)-N-(methylsulfonyl)glycine inhibits the human glycine transporter 1 (GlyT1) with a half-maximal inhibitory concentration (IC50) of 43 nM [1]. This demonstrates sub-micromolar potency, which is a prerequisite for a viable chemical probe. For context, this potency is over 2,000-fold greater than that of sarcosine, a known endogenous GlyT1 substrate and weak inhibitor, which exhibits an IC50 of approximately 96.8 µM (96,810 nM) in comparable assays [2]. This substantial difference in inhibitory capacity underscores the compound's value as a potent starting point for medicinal chemistry optimization or as a tool compound for studying GlyT1 function.

Glycine Transporter 1 (GlyT1) Inhibitor Schizophrenia

Structural and Synthetic Utility of the Iodo Moiety in N-(4-iodophenyl)-N-(methylsulfonyl)glycine Versus Other Halogen Analogs

The para-iodo group in N-(4-iodophenyl)-N-(methylsulfonyl)glycine is a superior synthetic handle for diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to the more inert C-Br or C-Cl bonds found in its bromo and chloro analogs . This enhanced reactivity allows for the efficient introduction of complex aryl, alkenyl, or alkynyl groups, enabling the construction of diverse peptoid libraries. Furthermore, the heavy iodine atom serves as a distinct probe for X-ray crystallography, facilitating experimental phase determination. The iodine can also be replaced with radioactive iodine isotopes (e.g., I-125, I-131) to create radiolabeled probes, an application that is not feasible with the corresponding fluoro, unsubstituted, or most chloro analogs.

Cross-Coupling Radiopharmaceuticals X-ray Crystallography

Validated Use of N-(4-iodophenyl)-N-(methylsulfonyl)glycine as a Monomer in Peptoid Synthesis

N-(4-iodophenyl)-N-(methylsulfonyl)glycine has been explicitly demonstrated and validated as a compatible monomer for solid-phase peptoid synthesis [1]. The research by Jobin et al. establishes a protocol for preparing a series of N-substituted N-arylsulfonylglycines, including this specific compound, and demonstrates their successful incorporation into peptoid oligomers and peptide-peptoid hybrids. This provides direct experimental evidence of its utility in creating functionalized peptidomimetic sequences, a capability that may not be documented or as efficient for its non-iodo analogs.

Peptidomimetics Solid-Phase Synthesis Peptoids

Defined Application Scenarios for Procured N-(4-iodophenyl)-N-(methylsulfonyl)glycine Based on Empirical Evidence


Potent Chemical Probe for In Vitro Glycine Transporter 1 (GlyT1) Inhibition Studies

This compound serves as a validated, moderately potent inhibitor of human GlyT1 (IC50 = 43 nM), providing a valuable tool for in vitro pharmacological studies [1]. Its potency is a significant improvement over endogenous inhibitors like sarcosine, enabling clearer dissection of GlyT1-mediated mechanisms in cell-based assays. This makes it suitable for neuroscience research focused on schizophrenia and other CNS disorders where glycineergic neurotransmission is implicated.

Versatile Building Block for Generating Diverse Peptoid Libraries via Pd-Catalyzed Cross-Coupling

The reactive para-iodo handle on this N-arylsulfonylglycine monomer makes it an ideal starting material for diversifying peptoid libraries. Following or prior to its incorporation into a peptoid chain via solid-phase synthesis [2], the iodine can be used as a site for post-synthetic modification through Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions . This allows for the rapid exploration of structure-activity relationships in peptidomimetic drug discovery programs.

Heavy-Atom Derivative for X-ray Crystallography of Peptidomimetic Complexes

The presence of a single heavy iodine atom on the phenyl ring provides a strong anomalous scattering signal, which can be exploited for experimental phasing in X-ray crystallography. Incorporating this monomer into a peptoid ligand or inhibitor that is subsequently co-crystallized with a protein target could facilitate the determination of the complex's three-dimensional structure , a capability not offered by its non-iodinated analogs.

Precursor for the Synthesis of Radiolabeled Molecular Probes

The specific, stable carbon-iodine bond in this compound allows it to be used as a precursor for creating radiolabeled versions of peptoids or other bioactive molecules. The iodine can be exchanged for a radioactive isotope (e.g., iodine-125 or iodine-131) through established radiochemical methods . This enables the generation of probes for in vitro receptor binding assays or in vivo imaging studies (e.g., SPECT imaging), an application pathway unique to the iodo derivative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-iodophenyl)-N-(methylsulfonyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.